N,1-dimethylpiperidin-3-amine, also known as N,N-dimethylpiperidin-3-amine, is a chemical compound with the molecular formula and a molecular weight of 128.22 g/mol. This compound is classified under the category of piperidine derivatives, which are cyclic amines characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of two methyl groups on the nitrogen atom distinguishes it from other piperidine derivatives. N,1-dimethylpiperidin-3-amine has garnered attention in medicinal chemistry due to its role as an intermediate in the synthesis of various pharmaceutical compounds, including tofacitinib, a drug used for treating autoimmune diseases.
N,1-dimethylpiperidin-3-amine can be sourced through synthetic methods involving various organic reactions. It is classified as a secondary amine due to the presence of two methyl groups attached to the nitrogen atom and is part of the broader family of piperidine compounds. Its structural characteristics allow it to participate in diverse chemical reactions, making it valuable in organic synthesis.
The synthesis of N,1-dimethylpiperidin-3-amine typically involves several steps, including nucleophilic substitution and hydrogenation reactions. One notable method involves starting from 3-amino-4-methylpiperidine, which undergoes N-methoxycarbonylation followed by catalytic hydrogenation.
The process yields N,1-dimethylpiperidin-3-amine with high efficiency and purity, making it suitable for further applications in drug synthesis .
N,1-dimethylpiperidin-3-amine has a piperidine ring structure with two methyl groups attached to the nitrogen atom at position one and an amino group at position three. The structural formula can be represented as follows:
The compound's conformation allows for various interactions with biological targets, contributing to its pharmacological properties.
N,1-dimethylpiperidin-3-amine participates in several chemical reactions typical of amines:
The nucleophilic substitution reaction is particularly significant in synthesizing pharmaceutical intermediates like tofacitinib, where N,1-dimethylpiperidin-3-amine acts as a precursor .
The mechanism of action for N,1-dimethylpiperidin-3-amine primarily relates to its role as an intermediate in synthesizing biologically active compounds. For instance, when used in the synthesis of tofacitinib:
This inhibition leads to decreased inflammatory responses in diseases like rheumatoid arthritis .
Properties such as log values indicate moderate lipophilicity, which influences its absorption and distribution in biological systems .
N,1-dimethylpiperidin-3-amine is primarily utilized in scientific research and pharmaceutical development:
Its versatility makes it a valuable compound in medicinal chemistry and drug design .
Stereoselective synthesis of N,1-dimethylpiperidin-3-amine focuses primarily on resolving racemic mixtures or asymmetric hydrogenation to access enantiopure forms essential for pharmaceutical applications. The (3R,4R) diastereomer is a critical intermediate for Janus kinase inhibitors like tofacitinib. Chiral resolution using L-di-p-toluoyl tartaric acid (L-DTTA) achieves >99% enantiomeric excess (ee) by forming diastereomeric salts in toluene/water systems. Subsequent freebase liberation and crystallization yield the (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine precursor with 70% isolated yield [1] [4]. Alternatively, asymmetric hydrogenation of enamines with rhodium/(R)-BINAP catalysts delivers the (3R,4R) isomer at 92:8 diastereomeric ratio, though this method requires expensive catalysts and stringent pressure/temperature control .
Table 1: Stereoselective Methods for N,1-Dimethylpiperidin-3-amine Synthesis
Method | Chiral Controller | Conditions | Diastereomeric Ratio/ee | Yield |
---|---|---|---|---|
L-DTTA Resolution | L-Di-p-toluoyl tartaric acid | Toluene, 25°C | >99% ee | 70% |
Asymmetric Hydrogenation | Rhodium/(R)-BINAP | 50 bar H₂, MeOH, 60°C | 92:8 (3R,4R:3S,4S) | 88% |
Sodium Borohydride Reduction | NaBH₄/HCl | MeOH, –20°C | 89:11 (trans:cis) | 75% |
Evans Auxiliary Alkylation | (S)-4-Benzyloxazolidin-2-one | THF, –78°C | 95:5 dr | 84% |
Reductive amination and N-methylation strategies enable efficient piperidine ring functionalization. Sodium cyanoborohydride (NaBH₃CN) facilitates reductive amination between 4-methylpiperidin-3-one and methylamine, achieving 85% conversion in tetrahydrofuran (THF) at 25°C [7]. For N-methylation, formaldehyde/formic acid systems (Eschweiler-Clarke conditions) convert 1-benzylpiperidin-3-amine to N,1-dimethyl derivatives at 100°C with 90% yield, though over-methylation byproducts necessitate careful stoichiometric control [9]. Advanced catalytic systems employ iridium complexes (e.g., [Ir(COD)Cl]₂ with phosphinooxazoline ligands) for asymmetric hydrogenation of enamine intermediates, reducing catalyst loadings to 1 mol% while maintaining 95% ee .
Hydrochloride salt formation is pivotal for stabilizing N,1-dimethylpiperidin-3-amine derivatives. Key protocols include:
Table 2: Hydrochloride Salt Crystallization Conditions and Outcomes
Salt Form | Solvent System | Acid Source | Purity | Crystal Characteristics |
---|---|---|---|---|
Monohydrochloride | Ethanol/acetone (1:4) | HCl gas | 99.5% | Prismatic crystals, 50–100 µm |
Dihydrochloride | Isopropanol/water (3:1) | Conc. HCl (aq.) | 99.8% | Needles, 100–200 µm |
Monohydrochloride | 2-MeTHF | HCl (isopropanolic) | 99.2% | Spherulites, 20–50 µm |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7